REACTION_CXSMILES
|
CO/[N:3]=[C:4](\[C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=1)/[CH2:5][N:6]1[CH:10]=[CH:9][CH:8]=[N:7]1.O.[OH-].[Na+].C(OCC)C>C1COCC1>[Cl:17][C:14]1[CH:15]=[CH:16][C:11]([CH:4]([NH2:3])[CH2:5][N:6]2[CH:10]=[CH:9][CH:8]=[N:7]2)=[CH:12][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO\N=C(\CN1N=CC=C1)/C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
0.749 g
|
Type
|
reactant
|
Smiles
|
CO\N=C(\CN1N=CC=C1)/C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO\N=C(\CN1N=CC=C1)/C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice/water bath
|
Type
|
TEMPERATURE
|
Details
|
The resulting biphasic mixture was refluxed overnight with vigorous
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
magnetic stirring
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The organic layer was further extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(CN1N=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 741 mg | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |